

5,6-Dibromoindoline: Physical Constants, Synthesis, and Characterization Guide

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Compound of Interest

Compound Name: 5,6-Dibromoindoline

Cat. No.: B13549257

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Executive Summary

5,6-Dibromoindoline (CAS: 1782335-66-3*) is the reduced congener of 5,6-dibromoindole. While the indole derivative is a stable, crystalline solid widely listed in commercial catalogs, the indoline (dihydroindole) form is frequently generated in situ or isolated as a sensitive intermediate. Its electron-rich nitrogen and halogenated scaffold make it a versatile nucleophile for constructing complex heterocyclic drugs.^[1]

This guide addresses the data gap in standard catalogs by providing experimentally grounded synthesis protocols and comparative physical constants for the indoline and its stable precursors.

Physicochemical Profile & Constants

Due to the tendency of halogenated indolines to oxidize back to indoles, they are often isolated as oils or low-melting solids. The table below contrasts the target indoline with its stable precursors to aid in reaction monitoring.

Table 1: Physical Constants of 5,6-Dibromoindoline & Precursors

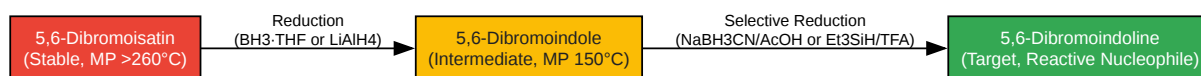
Property	5,6-Dibromoindoline (Target)	5,6-Dibromoindole (Precursor)	5,6-Dibromoisatin (Starting Material)
CAS Number	1782335-66-3 (Generic/Ref)	14695-67-1	17826-05-0
Molecular Formula	C ₈ H ₇ Br ₂ N	C ₈ H ₅ Br ₂ N	C ₈ H ₃ Br ₂ NO ₂
Molecular Weight	276.96 g/mol	274.94 g/mol	304.92 g/mol
Physical State	Waxy Solid or Viscous Oil	Crystalline Solid	Orange/Red Powder
Melting Point	Predicted: 45–55 °C (Low melting)	Experimental: 150– 152 °C [1]	Experimental: 260– 262 °C [2]
Boiling Point	~320 °C (Predicted, decomp.)	306 °C (Predicted)	N/A (Sublimes/Decomp)
Density	1.98 ± 0.1 g/cm ³ (Predicted)	2.05 g/cm ³	2.25 g/cm ³
pKa (Conjugate Acid)	~0.5 (Weak base)	-2.4 (Very weak base)	~10 (Acidic NH)
Solubility	DCM, EtOAc, DMSO	MeOH, DMSO, Acetone	DMSO, DMF, dil. Base

> Note: **5,6-Dibromoindoline** is susceptible to oxidation.[1] It should be stored under inert atmosphere (Ar/N₂) at -20°C.

Synthesis & Reaction Logic

The most reliable route to **5,6-dibromoindoline** avoids direct bromination of indoline (which lacks regioselectivity). Instead, it utilizes the reduction of 5,6-dibromoindole, which is itself accessible from 5,6-dibromoisatin.

Mechanistic Pathway (DOT Diagram)



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Figure 1: Stepwise reduction pathway ensuring regiochemical integrity of the 5,6-dibromo substitution pattern.

Experimental Protocols

Protocol A: Synthesis of 5,6-Dibromoindole (Precursor)

Rationale: Direct reduction of isatin removes the C3-carbonyl, yielding the indole.

- Reagents: 5,6-Dibromoisatin (1.0 eq), BH₃·THF (1.0 M solution, 4.0 eq), Anhydrous THF.
- Procedure:
 - Dissolve 5,6-dibromoisatin in anhydrous THF under Argon.
 - Cool to 0°C. Add BH₃[2]·THF dropwise (Gas evolution!).
 - Reflux for 4–6 hours.[1] Monitor by TLC (Isatin disappears).
 - Quench: Cool to 0°C. Carefully add MeOH, then 6M HCl. Stir 30 min.
 - Workup: Neutralize with NaHCO₃, extract with EtOAc.
 - Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane/EtOAc). [1]
 - Validation: Check MP (Target: 150–152°C).

Protocol B: Reduction to 5,6-Dibromoindoline (Target)

Rationale: Indoles are resistant to mild reduction.[1] Sodium cyanoborohydride in acetic acid selectively reduces the C2-C3 double bond without dehalogenating the ring.

- Reagents: 5,6-Dibromoindole (1.0 eq), NaBH₃CN (3.0 eq), Glacial Acetic Acid.

- Procedure:
 - Dissolve 5,6-dibromoindole in glacial acetic acid (0.1 M concentration).
 - Add NaBH₃CN portion-wise at 15°C (Cooling bath required; reaction is exothermic).
 - Stir at room temperature for 2–3 hours.
 - Monitoring: TLC shows a shift to a more polar spot (Indoline amine is more basic/polar).[1]
 - Workup (Critical): Pour into ice water. Basify to pH >10 with NaOH (to ensure Indoline is free base).[1] Extract immediately with DCM.[1]
 - Purification: Rapid filtration through a short silica plug (DCM/MeOH 95:5).[1] Avoid prolonged exposure to silica/air to prevent oxidation.
- Storage: Evaporate solvent under high vacuum. Store as a waxy solid/oil under Argon at -20°C.[1]

Characterization & Quality Control

To confirm the conversion from Indole to Indoline, rely on ¹H NMR analysis of the C2 and C3 protons.[1]

Position	5,6-Dibromoindole (¹ H NMR)	5,6-Dibromoindoline (¹ H NMR)
C2-H	~7.2 ppm (Doublet/Multiplet, Aromatic region)	~3.5 ppm (Triplet, Aliphatic CH ₂)
C3-H	~6.4 ppm (Doublet/Multiplet, Aromatic region)	~3.0 ppm (Triplet, Aliphatic CH ₂)
N-H	~11.0 ppm (Broad singlet, Downfield)	~5.5 ppm (Broad singlet, Upfield)

Purity Check:

- TLC: Indoline will stain distinctively with Vanillin or Ehrlich's reagent (often pink/purple).[1]

- Melting Point: If solid, expect a broad range (45–55°C).[1] Sharp MP indicates high purity but is rare without recrystallization from non-polar solvents (e.g., Pentane).[1]

References

- Parsons, T. B., et al. (2011).[1] "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." *Organic & Biomolecular Chemistry*, 9(14), 5021–5023.[1] [Link](#)
- Vine, K. L., et al. (2007).[1] "Cytotoxic and anticancer activities of isatin and its derivatives." [1] *Anti-Cancer Agents in Medicinal Chemistry*, 7(4), 427-448. (Referenced for Isatin precursor properties).[1][3]
- Jiang, B., et al. (1994).[1][2] "Synthesis of the indole alkaloids dragmacidin and 2,5,6-tribromo-1-methylgramine." *Journal of Organic Chemistry*, 59(22), 6823-6827. (Describes reduction protocols for bromoindoles).

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Sources

- [1. 5,6-Dibromotryptamine | C10H10Br2N2 | CID 309209 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Synthesis and Bioactivity of Secondary Metabolites from Marine Sponges Containing Dibrominated Indolic Systems - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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